molecular formula C14H19FN2S B5788868 1-Cycloheptyl-3-(4-fluorophenyl)thiourea

1-Cycloheptyl-3-(4-fluorophenyl)thiourea

Cat. No.: B5788868
M. Wt: 266.38 g/mol
InChI Key: AYIFJQRLXUIPRI-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(4-fluorophenyl)thiourea is an organic compound with the molecular formula C15H21FN2S. It is a thiourea derivative, characterized by the presence of a cycloheptyl group and a 4-fluorophenyl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea typically involves the reaction of cycloheptylamine with 4-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps, such as chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cycloheptyl-3-(4-fluorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cycloheptyl-3-(2-fluorophenyl)thiourea
  • 1-Cycloheptyl-3-(4-chlorophenyl)thiourea
  • 1-Cycloheptyl-3-(4-bromophenyl)thiourea

Uniqueness

1-Cycloheptyl-3-(4-fluorophenyl)thiourea is unique due to the presence of the 4-fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar thiourea derivatives .

Properties

IUPAC Name

1-cycloheptyl-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2S/c15-11-7-9-13(10-8-11)17-14(18)16-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIFJQRLXUIPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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